1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of amino, chloromethyl, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of 2-amino-4-methylphenyl derivatives followed by the introduction of the chloropropanone moiety. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds, forming imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
1-(2-Amino-4-methylphenyl)-2-chloropropan-1-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one: Contains a bromomethyl group instead of chloromethyl, affecting its chemical behavior.
1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one: Substitutes the chlorine in the propanone moiety with bromine, altering its reactivity.
Uniqueness: 1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both chloromethyl and chloropropanone groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
Molecular Formula |
C10H11Cl2NO |
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Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[2-amino-4-(chloromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
NNYKSRGKUZTBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)CCl)N)Cl |
Origin of Product |
United States |
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